molecular formula C5H8O4 B13800114 3,4-Dihydroxy-2-methylenebutyric acid CAS No. 24923-78-2

3,4-Dihydroxy-2-methylenebutyric acid

Cat. No.: B13800114
CAS No.: 24923-78-2
M. Wt: 132.11 g/mol
InChI Key: OIWJREZAJZVGQN-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-2-methylenebutyric acid is an organic compound with the molecular formula C5H8O4 It is characterized by the presence of two hydroxyl groups and a methylene group attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-2-methylenebutyric acid can be achieved through various methods. One common approach involves the use of recombination bacillus coli, where specific genes are knocked out and others are overexpressed to facilitate the biosynthesis of the compound . This method is advantageous due to its simplicity, short production cycle, and relatively low cost.

Industrial Production Methods

Industrial production of this compound often involves the optimization of biosynthetic pathways to increase yield and reduce by-products. The use of genetically modified microorganisms, such as Escherichia coli, is a common practice in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-2-methylenebutyric acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

3,4-Dihydroxy-2-methylenebutyric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-2-methylenebutyric acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and methylene group play a crucial role in its reactivity and interaction with enzymes and other biomolecules. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes through its unique structure .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydroxybutyric acid
  • 2,4-Dihydroxy-3-methoxybenzoic acid
  • **3,4-D

Properties

CAS No.

24923-78-2

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

3,4-dihydroxy-2-methylidenebutanoic acid

InChI

InChI=1S/C5H8O4/c1-3(5(8)9)4(7)2-6/h4,6-7H,1-2H2,(H,8,9)

InChI Key

OIWJREZAJZVGQN-UHFFFAOYSA-N

Canonical SMILES

C=C(C(CO)O)C(=O)O

Origin of Product

United States

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